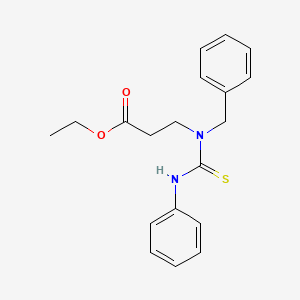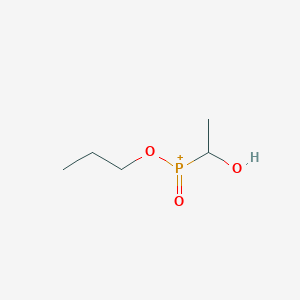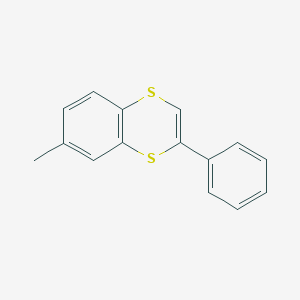![molecular formula C16H15N3O4 B14397350 N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide CAS No. 88074-40-2](/img/structure/B14397350.png)
N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide is an organic compound characterized by the presence of phenylcarbamoyl groups attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide typically involves the reaction of phenyl isocyanate with acetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The phenylcarbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcarbamoyl oxides, while reduction can produce phenylcarbamoyl amines.
Aplicaciones Científicas De Investigación
N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide involves its interaction with specific molecular targets. The phenylcarbamoyl groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]propionamide
- N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]butyramide
Uniqueness
N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide is unique due to its specific acetamide backbone, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
88074-40-2 |
|---|---|
Fórmula molecular |
C16H15N3O4 |
Peso molecular |
313.31 g/mol |
Nombre IUPAC |
[acetyl(phenylcarbamoyl)amino] N-phenylcarbamate |
InChI |
InChI=1S/C16H15N3O4/c1-12(20)19(15(21)17-13-8-4-2-5-9-13)23-16(22)18-14-10-6-3-7-11-14/h2-11H,1H3,(H,17,21)(H,18,22) |
Clave InChI |
KFVPSAYXCYQTMK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C(=O)NC1=CC=CC=C1)OC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14397276.png)
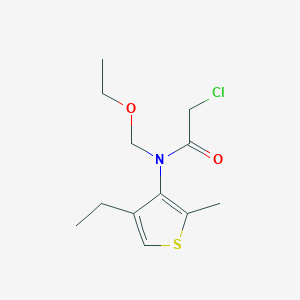

![3-[1-Bromo-2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinoxalin-2(1H)-one](/img/structure/B14397292.png)
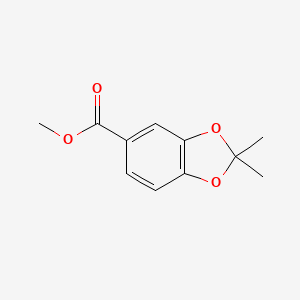
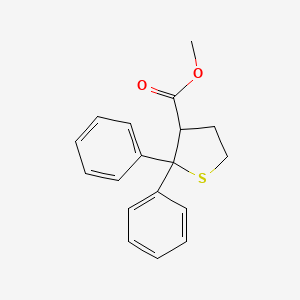
![7,9-Dimethoxy-5H-pyrido[3,2-c]azepine](/img/structure/B14397310.png)
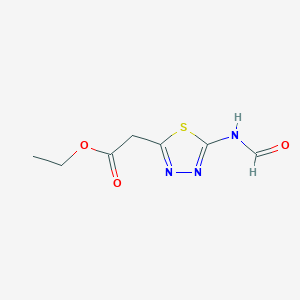


![N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14397325.png)
